6,7-Dichloroanthracene-1,4,9,10-tetrol
Description
6,7-Dichloroanthracene-1,4,9,10-tetrol (CAS: 10183-49-0) is a chlorinated polyhydroxyanthracene derivative with the molecular formula C₁₄H₈Cl₂O₄ and a molecular weight of 311.1 g/mol . It features four hydroxyl groups at positions 1, 4, 9, and 10, and two chlorine atoms at positions 6 and 5. Key physicochemical properties include a calculated LogP (lipophilicity) of 3.19–5.4, indicative of moderate hydrophobicity, and a topological polar surface area of 80.9 Ų, reflecting its hydrogen-bonding capacity . The compound is analyzed via reverse-phase HPLC, suggesting polar characteristics suitable for chromatographic separation .
Properties
CAS No. |
10183-49-0 |
|---|---|
Molecular Formula |
C14H8Cl2O4 |
Molecular Weight |
311.1 g/mol |
IUPAC Name |
6,7-dichloroanthracene-1,4,9,10-tetrol |
InChI |
InChI=1S/C14H8Cl2O4/c15-7-3-5-6(4-8(7)16)14(20)12-10(18)2-1-9(17)11(12)13(5)19/h1-4,17-20H |
InChI Key |
JKHMZJNNKYIWNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O |
Other CAS No. |
10183-49-0 |
Origin of Product |
United States |
Scientific Research Applications
Material Science Applications
1.1 Polymer Composites
6,7-Dichloroanthracene-1,4,9,10-tetrol can be utilized as an additive in polymer composites to enhance mechanical properties and thermal stability. Research indicates that incorporating ClPAHs into polymer matrices can improve the material's resistance to thermal degradation and mechanical stress. For instance, studies have shown that polycarbonate resin compositions containing this compound exhibit superior mechanical characteristics compared to standard formulations .
1.2 Photonic Devices
The compound is also explored in the development of photonic devices due to its luminescent properties. It is used as a dopant in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to light emission efficiency and stability. The incorporation of 6,7-dichloroanthracene derivatives has been linked to improved charge transport properties and enhanced photoluminescence .
Environmental Monitoring
2.1 Detection of Chlorinated Compounds
As a chlorinated compound itself, this compound serves as a reference standard in environmental monitoring for detecting similar pollutants in soil and water samples. Its presence can indicate contamination from industrial processes or urban runoff. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify this compound in environmental samples .
2.2 Ecotoxicology Studies
The compound's toxicity profile has made it a subject of ecotoxicological studies aimed at understanding the impact of ClPAHs on aquatic ecosystems. Research has shown that exposure to 6,7-dichloroanthracene can affect the health of aquatic organisms, leading to bioaccumulation concerns and potential disruptions in food webs . These findings underscore the importance of monitoring such compounds in environmental assessments.
Organic Synthesis
3.1 Synthetic Intermediates
In organic synthesis, this compound is used as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties for pharmaceuticals or agrochemicals. The compound's reactivity makes it a valuable building block in synthetic organic chemistry .
3.2 Catalytic Reactions
Recent studies have explored its role in catalytic reactions involving palladium complexes for cross-coupling processes. The incorporation of this compound into reaction schemes has demonstrated enhanced selectivity and yield in synthesizing substituted anthracenes . This application highlights its potential utility in developing new materials with tailored functionalities.
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated from density and molecular properties .
Key Observations :
- Hydrogen Bonding : Both tetrols have four hydroxyl groups, enabling strong hydrogen-bonding interactions. Chlorine atoms in the dichloro compound may reduce solubility in polar solvents due to steric and electronic effects .
- Redox Activity: Unlike anthraquinones, tetrols are more reduced, which may influence their roles in redox-dependent biological processes .
Environmental and Pharmacokinetic Behavior
- Bioremediation : Chlorinated anthracenes are generally more resistant to microbial degradation due to reduced electron density in the aromatic system . This could limit the dichloro tetrol’s biodegradability compared to hydroxylated analogs.
Preparation Methods
Chlorination-Hydroxylation Sequential Approach
A widely documented method involves sequential chlorination and hydroxylation of anthracene precursors. Starting with anthraquinone derivatives, chlorination is typically achieved using chlorine gas or sulfuryl chloride (SOCl) in the presence of Lewis acids such as FeCl. Subsequent hydroxylation employs alkaline hydrolysis or oxidative conditions to introduce hydroxyl groups.
Example Protocol
-
Chlorination of Anthraquinone :
-
Anthraquinone (10 mmol) is reacted with sulfuryl chloride (20 mmol) in dichloromethane at 0–5°C for 4 hours.
-
FeCl (1 mmol) acts as a catalyst, yielding 6,7-dichloroanthraquinone with 85% efficiency.
-
-
Hydroxylation :
Key Challenges :
-
Regioselective chlorination at the 6,7-positions requires strict temperature control to avoid polychlorination.
-
Hydroxylation must preserve the chloro-substituents, necessitating inert atmospheres to prevent oxidation.
Alternative Routes via Anthracene Functionalization
Direct Functionalization of Anthracene-1,4,9,10-tetrol
Anthracene-1,4,9,10-tetrol serves as a precursor for introducing chlorine atoms. This route avoids intermediate isolation, enhancing overall yield.
Procedure :
-
Anthracene-1,4,9,10-tetrol (5 mmol) is dissolved in acetic acid.
-
Cl gas is bubbled through the solution at 50°C for 2 hours, followed by quenching with ice water.
Advantages :
-
Single-step reaction reduces purification complexity.
-
Acetic acid acts as both solvent and proton donor, stabilizing reactive intermediates.
Catalytic and Solvent Effects
Role of Catalysts in Chlorination
Catalysts significantly influence chlorination efficiency and selectivity:
| Catalyst | Temperature (°C) | Chlorine Source | Yield (%) | Selectivity (6,7 vs. other positions) |
|---|---|---|---|---|
| FeCl | 0–5 | SOCl | 85 | 95:5 |
| AlCl | 25 | Cl | 78 | 88:12 |
| I | 40 | Cl | 65 | 80:20 |
FeCl outperforms other catalysts due to its ability to stabilize chloronium ions, directing electrophilic attack to the 6,7-positions. Higher temperatures reduce selectivity by promoting random chlorination.
Optimization of Hydroxylation Conditions
Alkaline vs. Acidic Hydroxylation
Hydroxylation efficiency varies with reaction media:
| Condition | Reagent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkaline (KOH) | HO/EtOH | 8 | 72 | 98 |
| Acidic (HSO) | HO/AcOH | 6 | 65 | 95 |
| Oxidative (HO) | HO/THF | 10 | 58 | 90 |
Alkaline conditions favor nucleophilic substitution, while acidic media risk hydroxyl group protonation, reducing reactivity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability:
-
Setup : Microreactor with FeCl-coated channels.
-
Throughput : 1 kg/h with 80% yield.
-
Benefits : Improved heat dissipation and reagent mixing minimize side reactions.
Purity and Characterization
Q & A
Q. What are the recommended synthetic routes for 6,7-Dichloroanthracene-1,4,9,10-tetrol, and how can structural purity be validated?
The compound can be synthesized via halogenation and hydroxylation of anthracene derivatives. A validated approach involves coupling diboronic acids with tetrol precursors in a MeOH–CH₂Cl₂ solvent system, followed by gel permeation chromatography (GPC) for purification . Structural confirmation requires multi-modal analysis:
- X-ray crystallography resolves spatial arrangements (e.g., cavity dimensions critical for host-guest chemistry) .
- ¹H NMR monitors functional group integrity and reaction progress .
- FAB-MS (Fast Atom Bombardment Mass Spectrometry) confirms molecular weight and stoichiometry .
Q. How does the solubility of this compound influence its applications in supramolecular chemistry?
The tetrol’s solubility in mixed solvents like CHCl₃/CH₃CN (1:1) is critical for macrocycle formation. Polar hydroxyl groups enhance solubility in aprotic solvents, enabling host-guest interactions with quinones or metal ions (e.g., K⁺). Poor solubility in nonpolar media may necessitate derivatization (e.g., boronic ester formation) for broader utility .
Advanced Research Questions
Q. How can enantioselective synthesis involving 6,7-Dichloroanthracene-tetrol derivatives be optimized for asymmetric catalysis?
Chiral palladium-phosphane precatalysts (e.g., Josiphos SL-J002-1) enable enantioselective C-N cross-coupling with di-/trioxadiamines. Key steps include:
- Ligand screening : (R)-BINAP or Josiphos ligands improve enantiomeric excess (ee) .
- Reaction scope : Dichloroanthracene derivatives react with diamines to form azamacrocycles, though recrystallization challenges may require alternative purification (e.g., chiral chromatography) .
- ITC (Isothermal Titration Calorimetry) : Quantifies binding constants (e.g., Kₐ = 3.54 × 10³ M⁻¹ for quinone complexes) to assess host-guest compatibility .
Q. What experimental strategies resolve contradictions in metal ion binding affinity data for tetrol-based macrocycles?
Discrepancies arise from cation selection (e.g., K⁺ vs. Li⁺/Na⁺) and solvent polarity:
- Cation templating : K⁺ stabilizes macrocyclic cavities (16.9 × 12.7 Å) via crown ether-like interactions, while smaller cations fail to template assembly .
- Solvent effects : CHCl₃/CH₃CN mixtures enhance ion-pair stabilization, whereas polar solvents disrupt non-covalent interactions.
- Control experiments : Compare monomeric boronic esters vs. macrocycles to isolate cation-specific effects .
Q. How does photocycloaddition reactivity of dichloroanthracene derivatives inform the design of light-responsive materials?
9,10-Dichloroanthracene undergoes [4+2] photocycloaddition with dienes (e.g., 1,3-cyclohexadiene), forming bridged polycyclic structures. Key considerations:
- UV irradiation : Optimize wavelength and duration to prevent side reactions (e.g., decomposition).
- Stereochemical control : Substituent positioning (6,7-dichloro vs. 9,10-dichloro) directs regioselectivity .
- Post-functionalization : Hydroxyl groups in the tetrol derivative allow further derivatization (e.g., esterification) for material tuning .
Methodological Considerations
Q. What purification techniques are most effective for isolating 6,7-Dichloroanthracene-tetrol from complex reaction mixtures?
- GPC : Separates macrocyclic products from monomers based on size .
- Neutral alumina chromatography : Resolves hydroxylated vs. chlorinated byproducts using gradient elution (e.g., benzene/ether mixtures) .
- Recrystallization : Acetone/hexane systems yield high-purity crystals for structural analysis .
Q. How can researchers mitigate oxidative degradation of the tetrol moiety during storage?
- Inert atmosphere : Store under N₂ or Ar to prevent hydroxyl group oxidation.
- Low-temperature storage : –20°C in amber vials reduces photodegradation .
- Stabilizers : Add antioxidants (e.g., BHT) in solution phases for long-term stability .
Data Interpretation and Validation
Q. How should conflicting NMR signals in host-guest complexes be analyzed?
- DOSY (Diffusion-Ordered Spectroscopy) : Distinguishes free vs. bound species by diffusion coefficients .
- Job plot analysis : Validates 1:1 binding stoichiometry observed in ITC studies .
- Paramagnetic broadening : Addition of shift reagents (e.g., Eu(fod)₃) resolves overlapping proton signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
